molecular formula C6H14N2 B14915845 (3,3-Dimethylcyclobutyl)hydrazine

(3,3-Dimethylcyclobutyl)hydrazine

Cat. No.: B14915845
M. Wt: 114.19 g/mol
InChI Key: BAEMCKRDYVGADL-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclobutyl)hydrazine is an organic compound with the molecular formula C6H14N2 It is a derivative of hydrazine, characterized by the presence of a cyclobutyl ring substituted with two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclobutyl)hydrazine typically involves the reaction of 3,3-dimethylcyclobutanone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through appropriate purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclobutyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce various amines.

Scientific Research Applications

(3,3-Dimethylcyclobutyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclobutyl)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a nucleophile, participating in reactions that modify the structure and function of biological molecules. The specific pathways and targets involved depend on the context of its use, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethylbutyl)hydrazine: Similar in structure but with a butyl group instead of a cyclobutyl ring.

    Cyclobutylhydrazine: Lacks the methyl substitutions on the cyclobutyl ring.

    Dimethylhydrazine: Contains two methyl groups attached to the hydrazine moiety but lacks the cyclobutyl ring.

Uniqueness

(3,3-Dimethylcyclobutyl)hydrazine is unique due to the presence of both a cyclobutyl ring and methyl substitutions, which confer distinct chemical and physical properties

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(3,3-dimethylcyclobutyl)hydrazine

InChI

InChI=1S/C6H14N2/c1-6(2)3-5(4-6)8-7/h5,8H,3-4,7H2,1-2H3

InChI Key

BAEMCKRDYVGADL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)NN)C

Origin of Product

United States

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